molecular formula C7H13NO2 B1385745 Ethyl-D-proline CAS No. 165552-34-1

Ethyl-D-proline

Cat. No. B1385745
CAS RN: 165552-34-1
M. Wt: 143.18 g/mol
InChI Key: YNXFKYXSWNIWGO-ZCFIWIBFSA-N
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Description

Ethyl-D-proline is an isomer of the naturally occurring amino acid, L-Proline . D-amino acids have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity .


Synthesis Analysis

L-Proline and D-Proline are often used as asymmetric organocatalysts for a variety of organic reactions . In a recent one-pot chiral synthesis, the Shi group used L/D-proline as a Lewis base, in the presence of a chiral auxiliary group to synthesize substituted isoxazoline-N-oxides .


Molecular Structure Analysis

The molecular weight of Ethyl-D-proline is 143.19 . The IUPAC name is (2R)-1-ethyl-2-pyrrolidinecarboxylic acid .


Physical And Chemical Properties Analysis

Ethyl-D-proline is a solid substance that should be stored at 2-8°C . It has a molecular weight of 143.19 .

Scientific Research Applications

Catalysis and Synthesis

Ethyl-D-proline is involved in various catalytic and synthetic processes. For example, it's used in L-proline-catalyzed three-component domino reactions, contributing to the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives. This process involves creating three C-C bonds and generating three new stereocenters in a single operation (Indumathi, Perumal, & Menéndez, 2010). Similarly, ethyl coumarin-3-carboxylate can be synthesized from aldehydes and diethyl malonate, using L-proline as a catalyst, a process that offers advantages like high yield and environmental friendliness (Lu Xiao-dong, 2012).

Biofuel Production

Ethyl-D-proline plays a role in biofuel production. For instance, ethyl valerate, a potential fuel additive, can be produced from esterification of valeric acid with ethanol, catalyzed by amino acid ionic liquids like proline bisulfate (ProHSO4). This method achieves high conversion rates and shows potential for biofuel application (Dong, He, Tao, & Hu, 2013).

Polymer Science

In polymer science, studies have been conducted on the synthesis, characterization, and solution properties of 5‐ethyl‐substituted poly(L‐prolines), including cis‐ and trans‐5‐ethyl‐L‐proline. These studies aim to understand substituent effects on helical conformations and mutarotation in substituted poly(L-prolines) (Yang, Overberger, & Venkatachalam, 1983).

Agriculture and Plant Stress Resistance

Ethyl-D-proline is implicated in plant stress resistance. For instance, ethephon, an ethylene-releasing compound, can mitigate nickel stress in plants by modulating antioxidant systems and enhancing proline metabolism, suggesting potential applications in agriculture (Khan et al., 2020).

Cryopreservation

In cryobiology, L-proline, including its derivatives, has been studied for its cryoprotective effects, particularly in mammalian oocyte cryopreservation. This research explores how L-proline can improve cryopreservation efficiency, potentially applicable to human oocyte vitrification (Zhang et al., 2016).

Medicinal Chemistry

In medicinal chemistry, L-proline and its derivatives, such as Ethyl-D-proline, are utilized in the synthesis of various compounds. For example, L-proline can catalyze the synthesis of (E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates, demonstrating its significance in creating biologically active molecules (Xiaoan Xie, Guorong Cai, & Dawei Ma, 2005).

Safety And Hazards

The safety data sheet for D-Proline indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The enantioselective aldol reaction is one of the most powerful methods for the construction of chiral polyol . The first intermolecular direct enantioselective aldol reaction catalyzed by L-proline appeared employing acetone and 4-nitrobenzaldehyde as the substrates . This result sparked high interest from several groups in further investigating proline-catalyzed direct asymmetric aldol reactions .

properties

IUPAC Name

(2R)-1-ethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXFKYXSWNIWGO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-D-proline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of poly(cis-5-ethyl-D-proline) and how do they influence its conformation?

A1: Poly(cis-5-ethyl-D-proline) exhibits two distinct helical conformations, similar to poly(L-proline), designated as form I and form II. These forms differ in the isomerism of the amide bond (cis for form I and trans for form II) [, ]. The presence of the ethyl group at the C5 position introduces steric effects that influence the preferred conformation. Specifically, the ethyl group prefers an anti conformation relative to the C5H bond, regardless of the overall form adopted by the polymer []. Additionally, in form II, the carbonyl group of the amide appears to be closer to a perpendicular orientation with respect to the helical axis compared to poly(L-proline) form II [].

Q2: Can the conformation of poly(cis-5-ethyl-D-proline) be altered?

A2: Yes, poly(cis-5-ethyl-D-proline) can undergo a process called mutarotation, transitioning between form I and form II. This process is influenced by hydrogen-bond-forming solvents, with the rate seemingly proportional to the solvent's acidity []. The carbonyl group of the amide has been identified as the specific site for hydrogen bonding, playing a crucial role in the mutarotation mechanism [].

Q3: What spectroscopic techniques are useful for studying the conformation of poly(cis-5-ethyl-D-proline)?

A3: Researchers have successfully employed a combination of spectroscopic techniques to elucidate the conformational characteristics of poly(cis-5-ethyl-D-proline). These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide valuable information about the local environment and interactions of atoms within the molecule, aiding in the identification and characterization of different conformations [].
  • Circular Dichroism (CD) Spectroscopy: This technique helps determine the secondary structure of the polymer by analyzing the differential absorption of left- and right-circularly polarized light [].
  • Optical Rotatory Dispersion (ORD) Spectroscopy: Similar to CD, ORD examines the variation of optical rotation with wavelength, providing insights into the molecule's chiral properties and conformation [].
  • Infrared (IR) Spectroscopy: This technique aids in identifying specific functional groups and their interactions, such as the hydrogen bonding observed between the solvent and the carbonyl group of the amide during mutarotation [].

Q4: Are there theoretical approaches to study the conformational behavior of ethyl-substituted polyprolines?

A4: Yes, theoretical conformational energy calculations have been performed to understand the steric effects of substituents like ethyl groups on the preferred conformations of polyprolines []. These calculations can provide valuable insights into the energetic landscape of different conformations and guide experimental investigations.

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